

# An In-depth Technical Guide to the RIPK3 Inhibitor UH15-38

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: UH15-38

Cat. No.: B12366706

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## Introduction

**UH15-38** is an experimental, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis signaling pathway.<sup>[1][2][3]</sup> Necroptosis is a form of programmed, inflammatory cell death implicated in the pathogenesis of various diseases, including severe influenza A virus (IAV) infection.<sup>[4][5]</sup> Research has highlighted **UH15-38**'s ability to mitigate excessive inflammation and tissue damage by specifically blocking this pathway, making it a promising therapeutic candidate for conditions driven by necroptotic cell death.<sup>[6][7][8]</sup> This document provides a comprehensive overview of its chemical properties, mechanism of action, biological activity, and the experimental protocols used for its characterization.

## Chemical Structure and Properties

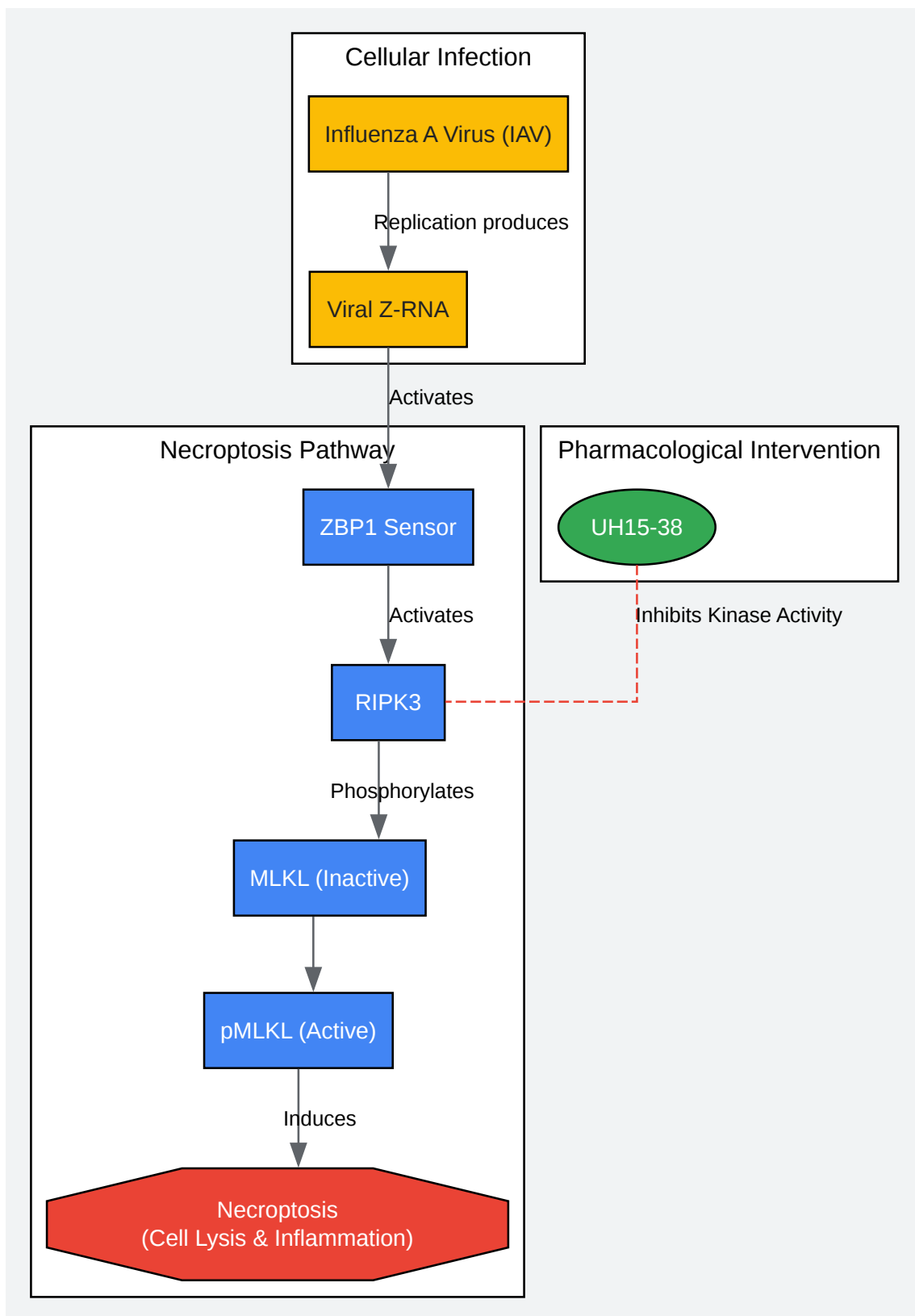
**UH15-38** is a small molecule with the IUPAC name 3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one.<sup>[1]</sup> Its chemical and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one	[1][7]
CAS Number	2540881-21-6	[1][2][7]
Molecular Formula	C <sub>26</sub> H <sub>27</sub> N <sub>5</sub> O <sub>2</sub>	[1][2][7]
Molar Mass	441.535 g·mol <sup>-1</sup>	[1][7]
SMILES	<chem>CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=C(C(=O)N(C4=C3)C)C5=CC(=CC=C5)O</chem>	[1]
InChI Key	DLRROFRAOBFFEP-UHFFFAOYSA-N	[1][7]

## Mechanism of Action and Signaling Pathway

**UH15-38** functions as a Type I kinase inhibitor that selectively targets RIPK3.[8] During severe influenza A virus (IAV) infection, viral Z-form nucleic acids are sensed by the protein ZBP1.[4][8] This event triggers the activation of RIPK3, which then phosphorylates its downstream substrate, the Mixed-Lineage Kinase Domain-Like protein (MLKL).[3][4] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and inflammatory cell death known as necroptosis.[4]

**UH15-38** binds to the ATP-binding pocket of RIPK3, interacting with key residues such as Met98 (in mice) at the hinge region.[4][8] This binding competitively inhibits the kinase activity of RIPK3, thereby preventing the phosphorylation of MLKL and blocking the entire downstream necroptosis cascade.[4][8] A crucial feature of **UH15-38** is its high selectivity; it inhibits the kinase-dependent necroptotic function of RIPK3 without affecting its kinase-independent scaffolding role in promoting apoptosis.[6][9][10] This allows for the clearance of infected cells via the less inflammatory apoptotic pathway while preventing the excessive, tissue-damaging inflammation associated with necroptosis.[6][10]



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IAV-induced necroptosis pathway and inhibition by **UH15-38**.

## Biological Activity and Selectivity

**UH15-38** has demonstrated high potency in both enzymatic and cell-based assays. It effectively blocks necroptosis induced by various stimuli, including TNF $\alpha$  and IAV infection, across murine and human cell lines.[3][8] Importantly, comprehensive safety profiling has shown that **UH15-38** has a clean off-target profile, with no significant inhibition of 50 critical protein targets or a panel of 90 other human kinases.[3][8] This selectivity minimizes the potential for side effects and distinguishes it from less specific kinase inhibitors.

Assay	Cell Type / Condition	IC <sub>50</sub> Value	Reference
RIPK3 Inhibition	NanoBRET enzymatic assay	20 nM	[2][3]
Necroptosis Inhibition	TNF-induced, primary mouse embryonic fibroblasts (MEFs)	98 nM	[3][8]
Necroptosis Inhibition	IAV-induced, primary type I alveolar epithelial cells (AECs)	39.5 nM	[3][8]
Necroptosis Inhibition	IAV-induced, primary MEFs	51.9 nM	[3][8]
Necroptosis Inhibition	TNF-induced, primary type I AECs	114 nM	[3][8]
Necroptosis Inhibition	TNF-induced, FADD-deficient human Jurkat cells	160.2 nM	

## Experimental Protocols

Detailed methodologies are critical for the evaluation of RIPK3 inhibitors. Below are protocols for key experiments used to characterize **UH15-38**.

### 1. In Vitro Necroptosis Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **UH15-38** for blocking necroptosis in a cellular context.
- Methodology:
  - Cell Culture: Plate cells (e.g., primary mouse embryonic fibroblasts or type I alveolar epithelial cells) in 96-well plates and culture until they reach appropriate confluency.
  - Compound Preparation: Prepare a serial dilution of **UH15-38** in DMSO, followed by a further dilution in the appropriate cell culture medium.
  - Treatment: Pre-treat the cells with the serially diluted **UH15-38** for 1-2 hours.
  - Necroptosis Induction: Add a necroptosis-inducing stimulus. For TNF-induced necroptosis, a combination of TNF $\alpha$  (100 ng/mL), cycloheximide (250 ng/mL), and the pan-caspase inhibitor zVAD-FMK (50  $\mu$ M) is used.[8] For viral-induced necroptosis, infect cells with IAV (e.g., PR8 strain) at a specified multiplicity of infection (MOI).[8][9]
  - Incubation: Incubate the plates for a defined period (e.g., 12-24 hours) at 37°C and 5% CO<sub>2</sub>. [8]
  - Viability Assessment: Measure cell viability using a commercial assay such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
  - Data Analysis: Normalize the luminescence data to vehicle-treated controls and plot the dose-response curve to calculate the  $IC_{50}$  value using non-linear regression.

## 2. Western Blot Analysis of MLKL Phosphorylation

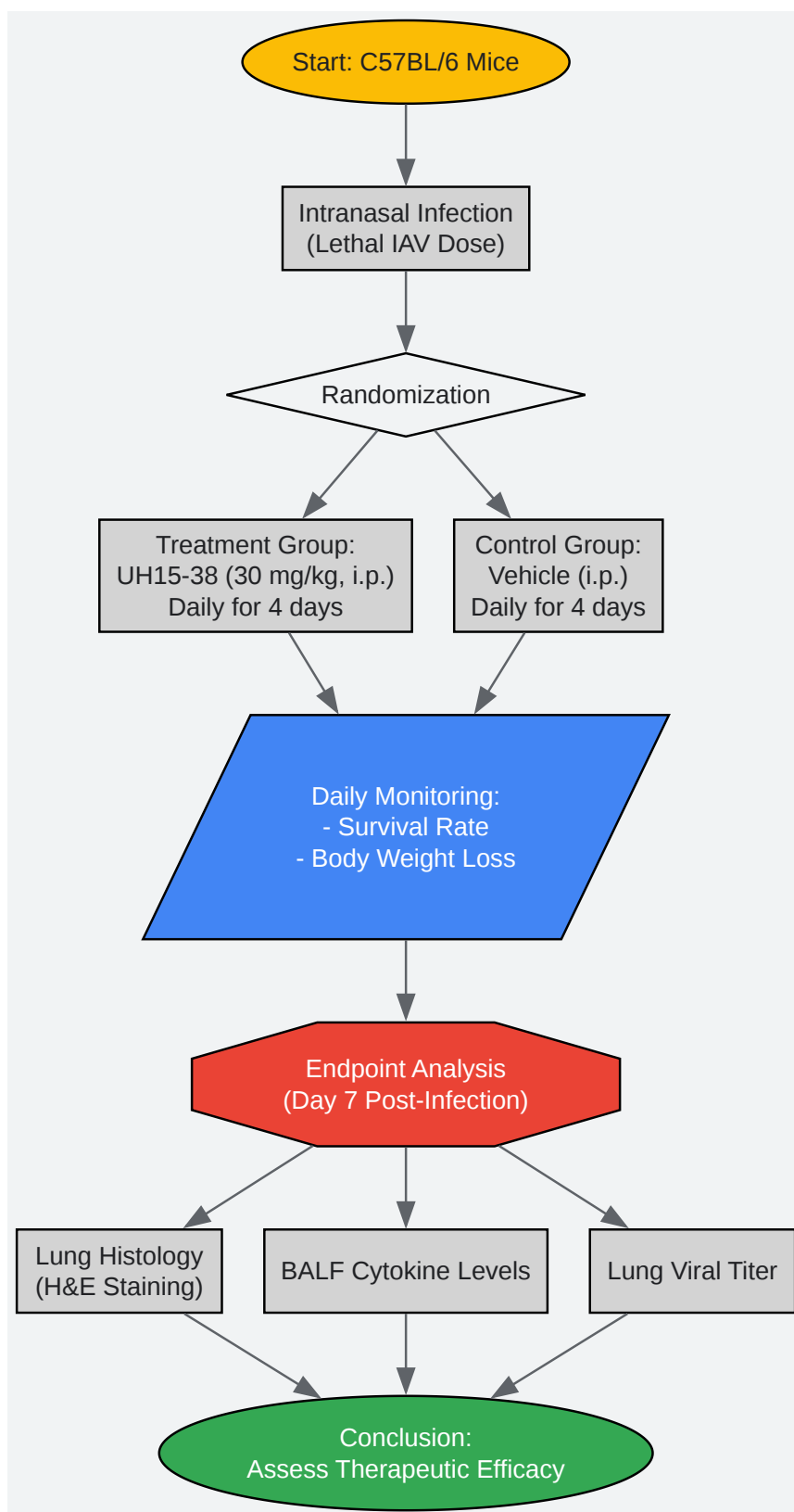
- Objective: To confirm that **UH15-38** inhibits RIPK3 kinase activity by preventing the phosphorylation of its direct substrate, MLKL.
- Methodology:
  - Cell Treatment: Culture cells (e.g., MEFs or M29 cells) in 6-well plates and treat with a necroptotic stimulus (as described above) in the presence or absence of **UH15-38** (e.g., 500 nM) for a specified time (e.g., 12 hours).[8][9][11]

- Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
- Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated MLKL (pMLKL), total MLKL, RIPK3, and a loading control (e.g.,  $\beta$ -actin).[\[8\]](#)
- Detection: Use horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.

### 3. In Vivo Efficacy in an IAV Mouse Model

- Objective: To evaluate the therapeutic efficacy of **UH15-38** in reducing lung injury and improving survival in a preclinical model of severe influenza.
- Methodology:
  - Animal Model: Use C57BL/6 mice.[\[2\]](#)
  - Infection: Anesthetize mice and infect them intranasally with a lethal dose of IAV (e.g., H1N1 strain PR8, 6,000 EID<sub>50</sub>).[\[2\]](#)[\[8\]](#)
  - Compound Administration: Administer **UH15-38** or a vehicle control via intraperitoneal (i.p.) injection. A typical regimen is 30 mg/kg, administered once daily for four consecutive days, starting 24 hours post-infection.[\[2\]](#)[\[8\]](#)
  - Monitoring: Monitor mice daily for weight loss and survival for up to 14-21 days.
  - Endpoint Analysis: At specific time points, a subset of mice can be euthanized for analysis.
    - Histology: Perfuse and collect lung tissue for fixation, sectioning, and H&E staining to assess lung damage, including alveolar damage and inflammatory cell infiltration.[\[2\]](#)

- Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., IL-1 $\beta$ , IL-6) in bronchoalveolar lavage fluid (BALF) or lung homogenates.[\[2\]](#)
- Viral Titer: Determine viral loads in the lungs via plaque assay to ensure the compound does not impede viral clearance.[\[3\]](#)



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Experimental workflow for the in vivo IAV mouse model.



## Conclusion

**UH15-38** is a highly potent and selective RIPK3 inhibitor that effectively blocks IAV-induced necroptosis, thereby ameliorating severe lung inflammation and injury in preclinical models.[7][8] Its ability to dampen pathological inflammation without compromising viral clearance or inducing apoptosis highlights its potential as a host-directed therapeutic for severe influenza and other diseases driven by necroptosis.[4][6] The detailed chemical, biological, and methodological data presented here provide a solid foundation for further research and development of **UH15-38** as a clinical candidate.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the RIPK3 Inhibitor UH15-38]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b12366706#uh15-38-chemical-structure-and-properties>]

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